1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2/c29-20(22-9-18-25-19(26-30-18)14-4-2-1-3-5-14)15-10-28(11-15)17-8-16(23-12-24-17)27-7-6-21-13-27/h1-8,12-13,15H,9-11H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJKQOJAXMEZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a novel hybrid molecule that incorporates multiple pharmacophores known for their biological activities. This article explores its biological activity, focusing on its anticancer potential and other relevant pharmacological properties.
Chemical Structure and Properties
This compound features a complex structure combining an imidazole ring, a pyrimidine moiety, and an oxadiazole derivative. The molecular formula is , with a molecular weight of approximately 349.398 g/mol. The presence of the oxadiazole unit is particularly significant due to its established bioactivity in various therapeutic areas.
1. Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer progression, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
The hybridization of 1,2,4-oxadiazoles with other pharmacophores enhances their efficacy against various cancer cell lines. For example, studies have shown that derivatives can inhibit cell proliferation in several cancer types at low micromolar concentrations .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting enzymes critical for DNA synthesis and repair.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Recent studies demonstrated that specific oxadiazole derivatives could inhibit HDACs effectively, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
Case Study 1: Antitumor Efficacy
In vitro studies assessed the antitumor activity of various oxadiazole derivatives against a panel of cancer cell lines. One notable compound exhibited an IC50 value of 9.4 µM across multiple lines, indicating potent activity and establishing a benchmark for further modifications .
Case Study 2: Enzyme Inhibition Profiles
A detailed biochemical assay evaluated the inhibitory effects of several compounds on human carbonic anhydrases (hCA I, II, IX, and XII). The results indicated selective inhibition at nanomolar concentrations for certain derivatives, showcasing their potential as targeted anticancer agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H19N7O |
| Molecular Weight | 349.398 g/mol |
| Anticancer IC50 (example compound) | 9.4 µM |
| Enzyme Inhibition (hCA IX) | K_i values in picomolar range |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles, including the oxadiazole moiety present in this compound, exhibit notable anticancer properties. Studies have shown that compounds containing the 1,2,4-oxadiazole scaffold can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the effectiveness of certain oxadiazole derivatives against leukemia cell lines, demonstrating IC50 values as low as 0.056 µM .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar compounds within its class have been documented to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. In vitro studies have shown significant reductions in inflammation markers when tested against standard anti-inflammatory drugs .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antimicrobial | Exhibits broad-spectrum activity | |
| Antioxidant | Reduces oxidative stress |
Case Study 1: Anticancer Efficacy
In a study conducted by Ragab et al., various dihydropyrimidine derivatives bearing an oxadiazole moiety were screened against over 50 cancer cell lines at the National Cancer Institute. The most potent derivatives showed remarkable activity against leukemia cells with IC50 values significantly lower than standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Potential
A series of synthesized compounds similar to the target compound demonstrated significant COX inhibition compared to traditional anti-inflammatory drugs like diclofenac. These findings suggest that modifications to the oxadiazole structure can enhance therapeutic effects against inflammation .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?
The synthesis likely involves multi-step reactions:
- Oxadiazole formation : Use a cyclization reaction between amidoximes and carboxylic acid derivatives under K₂CO₃/DMF conditions, as described for similar 1,3,4-oxadiazoles .
- Imidazole coupling : Employ nucleophilic substitution or transition-metal catalysis to attach the imidazole moiety to pyrimidine, referencing protocols for analogous imidazo-pyrimidine systems .
- Azetidine functionalization : Optimize carboxamide coupling using EDCI/HOBt or other activating agents. Validate intermediates via NMR (e.g., δ 11.55 ppm for NH protons) and LCMS (e.g., ESIMS m/z 392.2 for related structures) .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR : Analyze azetidine ring protons (e.g., δ 3.85 ppm for CH₂) and imidazole/pyrimidine aromatic regions (δ 7.44–8.63 ppm) .
- LCMS/HPLC : Confirm molecular ion peaks (e.g., ESIMS m/z) and purity (>98% by HPLC) .
- IR : Identify carbonyl stretches (1650–1700 cm⁻¹) for carboxamide and oxadiazole groups .
Q. What initial biological screening assays are appropriate for this compound?
Prioritize:
- Enzyme inhibition assays : Test against kinases or proteases due to the imidazole-pyrimidine scaffold’s prevalence in kinase inhibitors .
- Antimicrobial activity : Use MIC assays against Gram-positive/negative strains, following protocols for benzimidazole derivatives .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the azetidine and oxadiazole moieties?
- Solvent/base screening : Test polar aprotic solvents (DMF, DMSO) with organic bases (DIPEA) or inorganic bases (K₂CO₃) to minimize side reactions .
- Temperature control : Perform reactions at 0–25°C to prevent azetidine ring opening .
- Catalyst use : Explore Pd-mediated cross-coupling for sterically hindered sites .
Q. What strategies address low aqueous solubility in biological assays?
- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt .
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain cell viability .
- Prodrug design : Mask the carboxamide as an ester for improved permeability .
Q. How can contradictions in enzyme inhibition data be resolved?
- Orthogonal assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Dose-response curves : Calculate IC₅₀ values across 3+ replicates to assess reproducibility .
- Impurity analysis : Re-purify the compound via preparative HPLC if LCMS shows >98% purity .
Q. What computational methods support SAR studies for this scaffold?
- Molecular docking : Model interactions with target enzymes (e.g., EGFR kinase) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., oxadiazole phenyl vs. methyl) with activity data .
- DFT calculations : Predict electron density distribution to guide synthetic modifications .
Q. How can azetidine ring instability during synthesis be mitigated?
- Protecting groups : Use Boc or Fmoc groups during imidazole/pyrimidine coupling .
- Low-temperature conditions : Perform reactions at –20°C in anhydrous THF .
- Inert atmosphere : Use N₂/Ar to prevent oxidation of the azetidine NH .
Q. What storage conditions ensure long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
